molecular formula C22H17ClN2O3 B2777659 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide CAS No. 922084-32-0

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide

Cat. No. B2777659
CAS RN: 922084-32-0
M. Wt: 392.84
InChI Key: SOZLMLRSAHDRAU-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide” is a chemical compound with a molecular formula of C21H13Cl3N2O4 . It’s related to a class of compounds that are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .

Scientific Research Applications

Synthesis and Structural Properties

  • A study focused on the synthesis of dibenzo[b,f][1,4]oxazepin derivatives, revealing insights into their structural features and potential for developing new chemical entities with specific biological activities. The research highlighted various methods for synthesizing these compounds, emphasizing the significance of the dibenzo[b,f][1,4]oxazepin core in medicinal chemistry (De Munck, Vila, & Pedro, 2018).

Photophysical Properties

  • In another study, the photophysical properties of a novel fused oxazapolycyclic skeleton, related to dibenzo[b,f][1,4]oxazepines, were explored. This research provided insights into the emission characteristics of these compounds, indicating potential applications in materials science and photophysics (Petrovskii et al., 2017).

Anti-inflammatory and Antitumor Activities

  • Investigations into the anti-inflammatory activity of dibenzo[b,f][1,4]oxazepin derivatives uncovered compounds with significant potential. This study demonstrates the diverse biological activities these compounds can exhibit, opening avenues for developing new therapeutic agents (Landek et al., 2009).
  • New compounds derived from Bulbophyllum kwangtungense, including dihydrodibenzoxepins, showed notable anti-tumor activities against human tumor cell lines. Such findings highlight the potential of dibenzo[b,f][1,4]oxazepin derivatives in cancer research (Wu, He, & Pan, 2006).

Catalytic and Synthetic Applications

  • The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines was successfully performed, leading to the synthesis of chiral dibenzo[b,f][1,4]oxazepin-11-yl acetate derivatives. This method demonstrates the versatility of dibenzo[b,f][1,4]oxazepines in asymmetric synthesis and their potential in creating chiral compounds with high enantioselectivity (De Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-12-3-4-14(9-13(12)2)21(26)24-16-6-8-19-17(11-16)22(27)25-18-10-15(23)5-7-20(18)28-19/h3-11H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLMLRSAHDRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide

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